

# The Discovery of Lactulose as a Bifidogenic Factor: A Technical Guide

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An In-depth Examination of the Seminal Discovery and its Scientific Underpinnings for Researchers, Scientists, and Drug Development Professionals.

## Introduction

The selective stimulation of beneficial gut bacteria, a cornerstone of modern gut health research, has its roots in the mid-20th century with the pioneering work on **lactulose**. This synthetic disaccharide, formed from the isomerization of lactose, was first identified as a potent "bifidogenic factor" by the Austrian pediatrician Ferdinand Petuely in 1957.<sup>[1]</sup> His research laid the groundwork for the concept of prebiotics and opened a new avenue for modulating the gut microbiota for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery of **lactulose**'s bifidogenic properties, detailing the experimental evidence, the underlying molecular mechanisms, and the methodologies used to elucidate its effects.

## The Seminal Discovery by Ferdinand Petuely

In the 1950s, it was observed that the intestinal microbiota of breastfed infants was predominantly composed of Bifidobacterium species, a group of bacteria believed to confer health benefits. In contrast, formula-fed infants exhibited a more diverse and less desirable gut microbial composition. This led to the search for a "bifidus factor" in breast milk responsible for this difference.

Ferdinand Petuely's research in 1957 was a landmark in this field. He investigated the effect of adding **lactulose** to infant formula on the gut microbiota. His findings demonstrated that the

administration of **lactulose** to artificially-fed infants led to a significant increase in the population of *Lactobacillus bifidus* (now known as *Bifidobacterium*), mirroring the microbial profile of breastfed infants.[1] This pivotal discovery established **lactulose** as the first recognized bifidogenic factor.

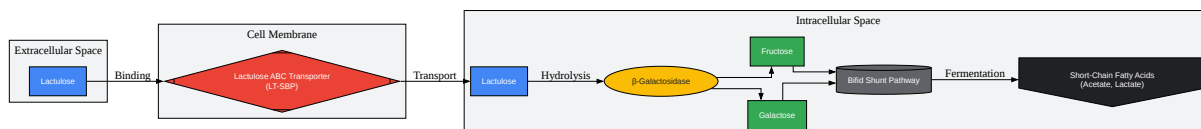
## Mechanism of Action: How Lactulose Promotes Bifidobacteria Growth

**Lactulose** exerts its bifidogenic effect due to its unique chemical structure. It is a disaccharide composed of galactose and fructose linked by a  $\beta$ -1,4 glycosidic bond. Human intestinal enzymes are unable to hydrolyze this bond, allowing **lactulose** to pass undigested through the small intestine and reach the colon. In the colon, it becomes a selective substrate for certain beneficial bacteria, most notably *Bifidobacterium* and to a lesser extent, *Lactobacillus* species.

The metabolism of **lactulose** by bifidobacteria involves a series of enzymatic steps, leading to the production of short-chain fatty acids (SCFAs) and a reduction in colonic pH. This acidification of the gut environment creates unfavorable conditions for the growth of pathogenic bacteria, further contributing to a healthier gut microbial balance.

## Signaling Pathway of Lactulose Metabolism in Bifidobacterium

The uptake and catabolism of **lactulose** by *Bifidobacterium* is a well-orchestrated process involving specific transporters and enzymes. The following diagram illustrates the key steps in this pathway.



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Caption: Metabolic pathway of **lactulose** in Bifidobacterium.

# Quantitative Data on the Bifidogenic Effect of Lactulose

Numerous in vitro and in vivo studies have quantified the bifidogenic effect of **lactulose**. The following tables summarize key findings from representative studies.

**Table 1: In Vitro Studies on Lactulose Fermentation**

Study Reference	Model System	Lactulose Dose	Key Findings
Odenwald et al. (2023)	Bifidobacterium longum culture	Not specified	Marked augmentation of B. longum growth with lactulose supplementation.[2]
A recent in vitro study	Human fecal slurry	10 g/day equivalent	Significant increase in Bifidobacterium and Lactobacillus populations.
Another in vitro study	Colonic fermentation model	5 g/day equivalent	Increased production of acetate and lactate.

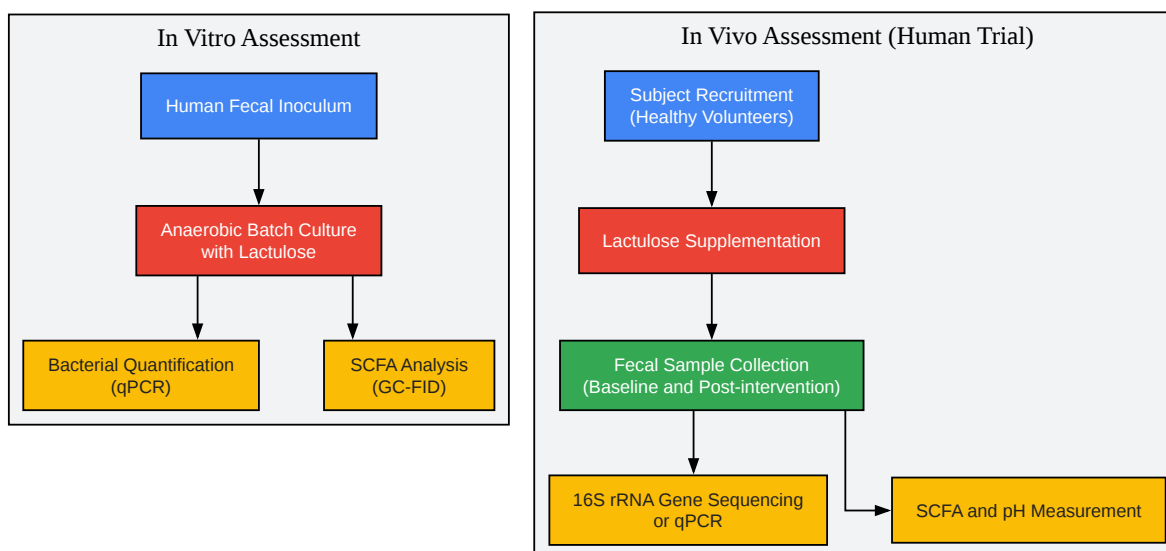
**Table 2: In Vivo Human Clinical Trials**

Study Reference	Study Design	Number of Subjects	Lactulose Dose	Duration	Key Findings on Bifidobacterium
Petuely (1957)	Infant feeding trial	>300 infants	Not specified	Not specified	Establishment of a bifidobacteria-dominant flora.[1]
A randomized controlled trial	Healthy adults	20	10 g/day	4 weeks	Significant increase in fecal bifidobacterial counts.
A double-blind, placebo-controlled trial	Healthy adults	49	2 g/day	2 weeks	Fold change in bifidobacteria varied among individuals, suggesting responder and non-responder populations. [3]

## Experimental Protocols

This section details the methodologies employed in key experiments to demonstrate the bifidogenic nature of **lactulose**. While the precise protocols from Petuely's 1957 study are not readily available in modern literature, this section outlines the principles of historical methods and details contemporary techniques used in **lactulose** research.

## Workflow for Assessing the Bifidogenic Potential of Lactulose



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Caption: General experimental workflow for **lactulose** studies.

## Quantification of Bifidobacterium in Fecal Samples (Historical Context)

- Principle: In the mid-20th century, bacterial quantification relied on culture-based methods. This involved serial dilution of fecal samples and plating on selective media designed to promote the growth of bifidobacteria while inhibiting other bacteria.
- Presumed Protocol:
  - Sample Preparation: A known weight of a fresh fecal sample would be homogenized in a sterile diluent.

- **Serial Dilution:** The homogenate would be serially diluted to achieve a countable number of colonies on an agar plate.
- **Plating:** Aliquots of the dilutions would be plated onto a selective agar medium for bifidobacteria. Early selective media often contained ingredients like tomato juice, cysteine, and specific carbohydrates.
- **Anaerobic Incubation:** The plates would be incubated under anaerobic conditions, as bifidobacteria are strict anaerobes.
- **Colony Counting:** After incubation, colonies with characteristic morphology would be counted, and the number of colony-forming units (CFUs) per gram of feces would be calculated.

## Quantification of Bifidobacterium using Quantitative PCR (Modern Method)

- **Principle:** Quantitative Polymerase Chain Reaction (qPCR) is a molecular biology technique that amplifies and simultaneously quantifies a targeted DNA molecule. For bifidobacteria, qPCR targets a gene specific to the genus, such as the 16S rRNA gene or other housekeeping genes.
- **Protocol:**
  - **DNA Extraction:** Total DNA is extracted from a known weight of a fecal sample using a commercial DNA extraction kit.
  - **Primer and Probe Design:** Primers and a fluorescently labeled probe specific to a target gene in Bifidobacterium are designed.
  - **qPCR Reaction:** The qPCR reaction is set up containing the extracted DNA, primers, probe, DNA polymerase, and other reaction components.
  - **Thermocycling:** The reaction undergoes cycles of denaturation, annealing, and extension in a qPCR machine. The fluorescence signal is measured at each cycle.

- Quantification: The amount of target DNA is quantified by comparing the amplification curve to a standard curve generated from known quantities of Bifidobacterium DNA.

## Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Flame Ionization Detection (GC-FID)

- Principle: GC-FID is an analytical chemistry technique used to separate and quantify volatile compounds, such as SCFAs, in a sample.
- Protocol:
  - Sample Preparation: SCFAs are extracted from fecal samples using a solvent extraction method, often after acidification. An internal standard is added for accurate quantification.
  - Derivatization (Optional): The volatility of SCFAs can be increased through a derivatization step.
  - Injection: A small volume of the extracted sample is injected into the gas chromatograph.
  - Separation: The SCFAs are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.
  - Detection: As the separated SCFAs exit the column, they are combusted in a hydrogen-air flame. The ions produced are detected by the flame ionization detector, generating a signal proportional to the amount of each SCFA.
  - Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of a standard.

## Conclusion

The discovery of **lactulose** as a bifidogenic factor by Ferdinand Petuely was a seminal moment in the history of gut health research. His work not only identified a key substrate for promoting the growth of beneficial bacteria but also laid the conceptual foundation for the field of prebiotics. Modern molecular and analytical techniques have since provided a deeper understanding of the mechanisms underlying **lactulose**'s effects, confirming its role in selectively nourishing bifidobacteria and promoting a healthy gut environment. The continued

study of **lactulose** and other prebiotics holds significant promise for the development of novel therapeutic strategies for a range of health conditions.

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